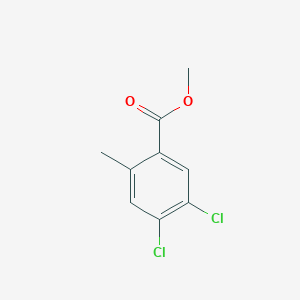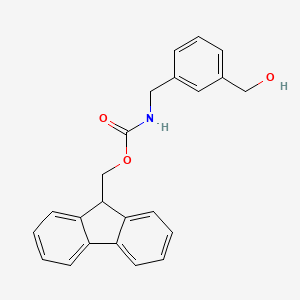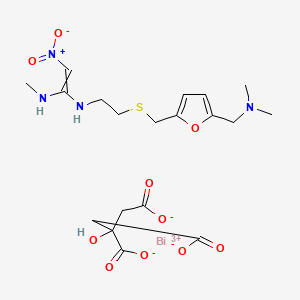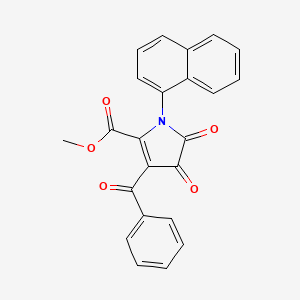
Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that combines benzoyl, naphthyl, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, benzoyl chloride, and pyrrole-2-carboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate include other benzoyl and naphthyl derivatives, as well as pyrrole-based compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H15NO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 3-benzoyl-1-naphthalen-1-yl-4,5-dioxopyrrole-2-carboxylate |
InChI |
InChI=1S/C23H15NO5/c1-29-23(28)19-18(20(25)15-9-3-2-4-10-15)21(26)22(27)24(19)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
RCJDCWJOHPITDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)C(=O)N1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
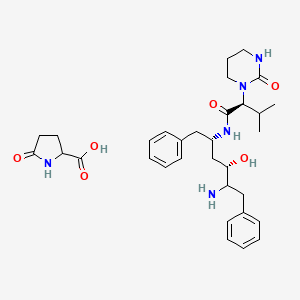

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)


